3-(2-(3-(1,2,4-噁二唑-3-基)吡咯烷-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a benzo[d]oxazolone ring . The oxadiazole ring is a five-membered heterocyclic moiety that possesses two carbon, two nitrogen, and one oxygen atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The benzo[d]oxazolone ring is a fused ring system that contains a benzene ring attached to an oxazolone ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . The exact synthetic route would depend on the starting materials and the specific conditions used. Unfortunately, the exact synthetic route for this specific compound is not available in the literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, a pyrrolidine ring, and a benzo[d]oxazolone ring . These rings are connected by carbon-carbon and carbon-nitrogen bonds. The presence of these rings and the specific arrangement of atoms within the molecule would likely confer unique chemical and physical properties to the compound .科学研究应用
分析检测和表征
3-苄基-5-[1-(2-吡咯烷-1-基乙基)-1H-吲哚-3-基]-1,2,4-噁二唑,一种与本问题中化合物类似的化合物,最初作为一种新型合成大麻素在新型精神活性物质的非法市场中被检测到。它使用一系列分析技术进行鉴定,包括气相色谱/质谱和核磁共振波谱。这突出了此类化合物在法医学和药物监测中的作用 (Shevyrin 等,2016)。
合成和生物活性预测
通过一锅缩合方法实现了新型 4-(1,2,4-噁二唑-5-基)吡咯烷-2-酮双环体系的合成。使用 PASS 预测方法预测了这些化合物的生物活性,表明它们在药物研究中的潜在用途 (Kharchenko 等,2008)。
抗菌和抗结核应用
一系列 4-吡咯-1-基苯甲酸酰肼类似物和衍生的 1,3,4-噁二唑显示出有希望的抗菌和抗结核活性。这表明这些化合物在开发治疗细菌和结核感染的新疗法中的潜力 (Joshi 等,2008)。
安全和危害
未来方向
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and hazards . These studies could provide valuable information for the development of new drugs or other applications.
作用机制
Target of Action
The primary target of the compound, also known as 3-{2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . It plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its enzymatic activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. The disruption of these pathways can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells .
Result of Action
The compound demonstrates significant anticancer activity. It has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This observation underscores the potential of the new derivatives as effective EGFR WT inhibitors with substantial anticancer efficacy .
属性
IUPAC Name |
3-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-13(18-6-5-10(7-18)14-16-9-22-17-14)8-19-11-3-1-2-4-12(11)23-15(19)21/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNSNHXNSBGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。